N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide is a compound that features a unique adamantane structure, which is a tricyclic hydrocarbon known for its stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2-adamantyl ethylamine with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The adamantyl group can undergo oxidation to form adamantanone derivatives, while reduction reactions can convert the sulfonamide group to corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted adamantane derivatives and sulfonamide analogs, which can be further functionalized for specific applications .
Scientific Research Applications
N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s binding affinity to hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with active site residues . These interactions modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral drug that also contains an adamantyl group but differs in its functional groups and applications.
Uniqueness
This compound is unique due to its combination of the adamantyl and sulfonamide groups, which confer both stability and reactivity. This dual functionality makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2S/c1-12-5-13(2)21(14(3)6-12)25(23,24)22-15(4)20-18-8-16-7-17(10-18)11-19(20)9-16/h5-6,15-20,22H,7-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQINVIEUVQMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C)C2C3CC4CC(C3)CC2C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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